molecular formula C13H15N3OS B2494640 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1448076-44-5

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2494640
CAS RN: 1448076-44-5
M. Wt: 261.34
InChI Key: XEGFOTMNXFVKKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves various chemical reactions, highlighting the adaptability of the pyrazole core in chemical synthesis. For example, Kariuki et al. (2022) described a synthesis route for a related compound, "2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide," via condensation under basic conditions, showcasing a high yield and the crucial role of the pyrazole and thiophene moieties in the structural framework (Kariuki et al., 2022). Such synthetic pathways are essential for the development of new compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by various analytical techniques, including NMR spectroscopy and X-ray diffraction, which provide insights into the compound's geometry and electronic structure. The crystal and molecular structure analysis often reveals the presence of hydrogen bonding and π-π interactions, contributing to the stability and reactivity of these compounds. For instance, Prabhuswamy et al. (2016) utilized single-crystal X-ray diffraction to determine the structure of a pyrazole derivative, emphasizing the significance of molecular interactions in the crystalline state (Prabhuswamy et al., 2016).

Scientific Research Applications

Heterocyclic Synthesis and Drug Discovery

Research has delved into synthesizing heterocyclic compounds using thiophene and pyrazole derivatives, demonstrating the compound's utility in creating bioactive molecules. For instance, the synthesis of pyrazole, isoxazole, and pyrimidine derivatives from thiophenylhydrazonoacetates highlights the compound's role in generating diverse heterocycles with potential pharmacological activities (Mohareb et al., 2004). Similarly, the development of polyfunctionally substituted heterocyclic compounds from related starting materials has been investigated for their antitumor properties, showing significant inhibitory effects on various cancer cell lines (Shams et al., 2010).

Antimicrobial and Antitumor Activities

The compound's derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, new pyrazole derivatives synthesized using ultrasound-mediated methods have shown modest apoptotic effects in human cancer cells, indicating their potential as anticancer drugs (Nițulescu et al., 2015). Furthermore, the synthesis and evaluation of novel chitosan Schiff bases based on heterocyclic moieties have demonstrated antimicrobial activity against a range of bacterial and fungal pathogens (Hamed et al., 2020).

Synthesis and Characterization

Studies also focus on the synthesis and structural characterization of this compound and its derivatives, shedding light on their chemical properties and potential applications. For instance, the crystal structure and Hirshfeld surface analysis of a derivative were determined, providing insights into its molecular interactions (Prabhuswamy et al., 2016).

Antioxidant Properties and Biological Activities

Additionally, research into lignan conjugates via cyclopropanation has explored the antimicrobial and antioxidant properties of these compounds, highlighting their potential in drug development and other applications (Raghavendra et al., 2016).

Safety and Hazards

The safety and hazards of similar compounds are often determined through in vitro and in vivo bioassay results .

Future Directions

N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization . They are also promising fungicide candidates that can be used for further development .

properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c17-13(10-3-4-10)14-6-8-16-7-5-11(15-16)12-2-1-9-18-12/h1-2,5,7,9-10H,3-4,6,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGFOTMNXFVKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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